3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Description
3-[(4-tert-Butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative featuring a methylidene bridge linked to a 4-tert-butylphenyl group and a carboxylic acid moiety at position 9 (Figure 1). Its molecular formula is C₂₄H₂₃NO₂, with a molecular weight of 357.45 g/mol . The compound is characterized by its fused cyclopentaquinoline core, which confers rigidity, and the tert-butyl substituent, which enhances lipophilicity.
Properties
IUPAC Name |
(3E)-3-[(4-tert-butylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27)/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOAWHDGWAGPFR-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a synthetic compound with potential biological activities that warrant detailed investigation. This article aims to provide an overview of its structural properties, biological activities, and relevant research findings.
Structural Information
The molecular formula of the compound is C24H23NO2. Its structure includes a cyclopenta[b]quinoline core substituted with a tert-butylphenyl group and a carboxylic acid functional group. The structural representation can be summarized as follows:
- Molecular Formula : C24H23NO2
- SMILES : CC(C)(C)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
- InChI : InChI=1S/C24H23NO2/c1-24(2,3)17-11-8-15(9-12-17)14-16-10-13-19-21(23(26)27)18-6-4-5-7-20(18)25-22(16)19/h4-9,11-12,14H,10,13H2,1-3H3,(H,26,27)/b16-14+
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific biological activity of this compound remains under-explored; however, its structural analogs suggest potential efficacy against cancer.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases. For example, compounds with similar structures have been documented to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease . The inhibition of these enzymes could potentially lead to reduced amyloid plaque formation.
Anti-inflammatory Effects
The presence of a carboxylic acid group suggests that this compound could possess anti-inflammatory properties. Compounds with similar functionalities have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha .
In vivo Studies
Limited in vivo studies exist for this specific compound; however, related quinoline derivatives have shown promise in animal models of Alzheimer’s disease. These studies typically assess the reduction of amyloid plaques and improvement in cognitive function following treatment with these compounds .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of cyclopenta[b]quinoline-9-carboxylic acid derivatives with varying substituents on the methylidene group. Key analogues include:
3-[(4-Hydroxyphenyl)methylidene] variant (CAS 748777-72-2) : Substituted with a 4-hydroxyphenyl group, molecular weight 317.34 g/mol .
3-[(3,4-Dimethoxyphenyl)methylidene] variant (CAS 379726-67-7) : Features methoxy groups at positions 3 and 4 on the phenyl ring, molecular weight 361.40 g/mol .
3-(Phenylmethylidene) variant (CID 5004877) : Simplest analogue with an unsubstituted phenyl group, molecular weight 301.34 g/mol .
3-[(4-Chlorophenyl)methylidene] variant : Contains a chloro substituent (CAS 522624-46-0) .
3-{[4-(Diethylamino)phenyl]methylidene} variant (CAS 726157-44-4): Incorporates a diethylamino group, molecular weight 372.50 g/mol .
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-tert-Butylphenyl | 357.45 | -COOH, tert-butyl |
| 3-[(4-Hydroxyphenyl)methylidene] | 4-Hydroxyphenyl | 317.34 | -COOH, -OH |
| 3-[(3,4-Dimethoxyphenyl)methylidene] | 3,4-Dimethoxyphenyl | 361.40 | -COOH, -OCH₃ |
| 3-(Phenylmethylidene) | Phenyl | 301.34 | -COOH |
| 3-{[4-(Diethylamino)phenyl]methylidene} | 4-Diethylaminophenyl | 372.50 | -COOH, -N(CH₂CH₃)₂ |
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Stability and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
